Tideglusib is a small molecule belonging to the Thiadiazolidinone class of compounds. It acts as a selective, non-ATP competitive, and irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [, , ]. Tideglusib has been investigated in various preclinical and clinical studies for its potential therapeutic applications in a wide range of diseases, including Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy. Its ability to modulate the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and apoptosis, makes it an attractive candidate for scientific research across multiple disciplines.
Tideglusib primarily functions as an irreversible inhibitor of GSK-3β []. This irreversibility stems from its non-competitive inhibition pattern with respect to ATP, likely due to a specific interaction mechanism rather than non-specific reactivity []. While the exact nature of this interaction remains unclear, it is suggested that a covalent bond might form between Tideglusib and GSK-3β, although further research is needed to confirm this hypothesis []. The irreversible binding of Tideglusib to GSK-3β leads to prolonged inhibition of the enzyme, contributing to its pharmacological effects.
a) Neurodegenerative Diseases: Tideglusib has been investigated in clinical trials for Alzheimer's disease [, ] and progressive supranuclear palsy [, ], focusing on its ability to reduce tau hyperphosphorylation and improve cognitive function.
b) Muscular Dystrophies: Research suggests Tideglusib may be beneficial in treating myotonic dystrophy by correcting GSK3β activity and reducing mutant RNA []. It has also demonstrated potential in promoting the oxidative muscle phenotype and reducing serum creatine kinase in a Duchenne muscular dystrophy mouse model [].
c) Regenerative Medicine: Tideglusib exhibits promising results in promoting tissue regeneration, particularly in dentin regeneration. Studies show that Tideglusib enhances odontogenic differentiation in human dental pulp stem cells [, , , ], stimulates dentin repair [], and promotes bone regeneration in calvarial defects [] and tibial defects [].
d) Cancer Research: Tideglusib has been explored as a potential therapeutic agent for various cancers, including neuroblastoma [] and rhabdomyosarcoma []. Its ability to inhibit cancer stem cell proliferation and tumor growth makes it a promising target for further research.
e) Immunology and Inflammation: Tideglusib demonstrates anti-inflammatory properties by suppressing activated macrophages and inflammatory responses []. It has shown efficacy in reducing clinical symptoms and delaying disease onset in an experimental autoimmune encephalomyelitis mouse model [].
f) Other Applications: Tideglusib has also been investigated for its potential in treating alcohol use disorder [], rescuing neurite pathology in hereditary spastic paraplegia [], and promoting wound healing in palatal ulcers [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6